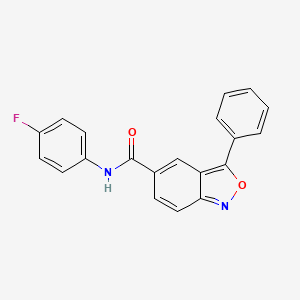
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an amide group. The presence of a fluorophenyl group indicates that the compound contains a fluorine atom, which can significantly affect its properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring and the amide group would likely contribute to the compound’s rigidity, while the fluorine atom in the fluorophenyl group could influence its electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity. Again, without specific data on this compound, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Fluorescent Probes and Sensing Applications
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide and its derivatives find significant applications in the development of fluorescent probes for sensing various chemical entities. For instance, the synthesis and evaluation of benzoxazole and benzothiazole analogs demonstrate their applicability in sensing magnesium and zinc cations. These compounds exhibit a change in fluorescence in response to pH variations, making them suitable for environmental and biological sensing applications (Tanaka et al., 2001).
Anticancer Activity
The compound and its related structures have been explored for their anticancer properties. Studies on N-(ferrocenylmethyl)benzene-carboxamide derivatives have shown cytotoxic effects against breast cancer cell lines, suggesting potential therapeutic applications in oncology (Kelly et al., 2007). Similarly, research on specific indazole-carboxamide derivatives highlighted their effectiveness in inhibiting the proliferation of cancer cell lines, indicating their role in the development of novel anticancer agents (Lu et al., 2017).
Development of Novel Inhibitor Molecules
Research on aromatic halogen-substituted sulfonamidobenzoxazole compounds has revealed their potential light-harvesting properties and applications in developing new inhibitor molecules of Topoisomerase II enzyme. This highlights the compound's relevance in pharmaceutical research and drug development, specifically in designing new drug delivery systems and therapeutic agents (Mary et al., 2019).
Polyamide Synthesis and Material Science Applications
The compound's structural motif is also significant in the synthesis of polyamides and other polymers, demonstrating its versatility beyond biomedical applications. Studies on aromatic polyamides based on multi-ring flexible dicarboxylic acids show that derivatives of this compound contribute to the development of materials with potential applications in high-performance fibers and plastics. This research area opens avenues for exploring novel materials with enhanced thermal stability and mechanical properties (Hsiao & Chang, 1996).
Mécanisme D'action
Target of Action
Similar compounds have been found to target carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues .
Mode of Action
For instance, similar compounds have been found to inhibit the activity of their target enzymes .
Biochemical Pathways
Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide may have a broad impact on multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties .
Result of Action
Based on the activities of related compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level, potentially influencing various biological activities .
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-7-9-16(10-8-15)22-20(24)14-6-11-18-17(12-14)19(25-23-18)13-4-2-1-3-5-13/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPZFBODSWASFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-methyl-4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726925.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/no-structure.png)

![1-[2-(1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B2726933.png)
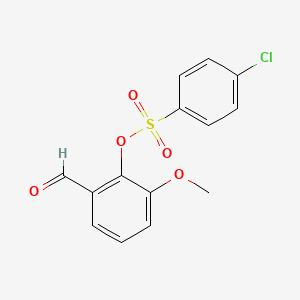
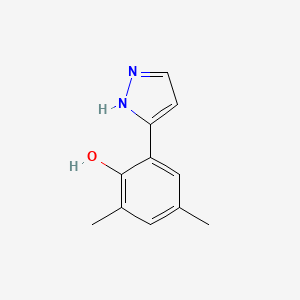
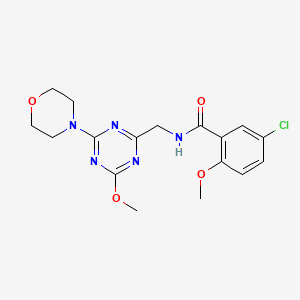
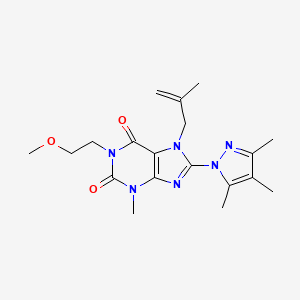
![N-(5-chloro-2-methoxyphenyl)-2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)acetamide](/img/structure/B2726940.png)
![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)
![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2726942.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2726946.png)